molecular formula C39H61ClN4O6S B13395631 VHL Ligand-Linker Conjugates 11

VHL Ligand-Linker Conjugates 11

Cat. No.: B13395631
M. Wt: 749.4 g/mol
InChI Key: DVLICOWBWULAJJ-UHFFFAOYSA-N
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Description

VHL Ligand-Linker Conjugates 11 is a specialized chemical compound designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This conjugate consists of a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, covalently linked to a flexible chemical spacer. The VHL E3 ligase is a key component of the ubiquitin-proteasome system and is one of the most successfully harnessed ligases for targeted protein degradation. The ligand portion is derived from VH032-based inhibitors that mimic the natural hydroxyproline-containing motif of the HIF-1α protein, enabling potent and selective recruitment of the CRL2-VHL complex . This ready-to-use conjugate simplifies and accelerates PROTAC development by providing a pre-assembled E3 ligase-recruiting module. The integrated linker offers a terminal functional group for straightforward conjugation to ligands of your target protein of interest (POI) via reliable bioconjugation methods, such as amide coupling or click chemistry. By facilitating the proximity-induced ubiquitination of neosubstrates, PROTACs built using this conjugate can induce the potent, catalytic, and selective degradation of disease-relevant proteins, offering significant advantages over traditional inhibition . This tool is invaluable for researching novel therapeutics in oncology, neurodegenerative diseases, and beyond. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C39H61ClN4O6S

Molecular Weight

749.4 g/mol

IUPAC Name

1-[2-[6-[5-(6-chlorohexoxy)pentoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C39H61ClN4O6S/c1-29-35(51-28-42-29)31-18-16-30(17-19-31)26-41-37(47)33-25-32(45)27-44(33)38(48)36(39(2,3)4)43-34(46)15-9-7-12-22-50-24-14-8-13-23-49-21-11-6-5-10-20-40/h16-19,28,32-33,36,45H,5-15,20-27H2,1-4H3,(H,41,47)(H,43,46)

InChI Key

DVLICOWBWULAJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies for VHL Ligand Construction

The preparation of von Hippel-Lindau (VHL) E3 ligase ligands centers on (2S,4R)-4-hydroxyproline (Hyp) derivatives that mimic hypoxia-inducible factor (HIF)-1α interactions. Two primary approaches dominate contemporary synthesis:

A. Benzylic Amine Route

  • Starts with 4-bromobenzylamine derivatives
  • Uses palladium-catalyzed C–H arylation with 4-methylthiazole
  • Achieves 56-61% yields over 5 steps for final ligands

B. Benzonitrile Reduction Pathway

  • Begins with 4-(4-methylthiazol-5-yl)benzonitrile intermediates
  • Employs (iBu)₂AlBH₄ reduction to access key benzylamine precursors
  • Requires subsequent amidation/de-protection sequences

Catalyst Optimization for Critical Arylation Steps

Comparative studies reveal significant performance differences between palladium catalysts:

Catalyst Loading (mol%) Temp (°C) Time (h) Yield (%) Byproducts
Pd(OAc)₂ 3 150 5 88 Bis-arylated species
Pd-PEPPSI-IPr 0.5 125 2 93 Minimal impurities

The PEPPSI-IPr system enables:

  • Reduced catalyst loading (0.5 vs 3 mol%)
  • Shorter reaction times (2 vs 5 hrs)
  • Simplified purification via aqueous trituration

Unified Five-Step Synthesis Protocol

An optimized route for VH032 and analogs combines:

Key improvements vs literature methods:

  • 56% overall yield for VH032 vs 25-65% in prior reports
  • 61% yield for Me-VH032 - highest published to date

Covalent Modification Strategies

Emerging approaches replace hydroxyproline with electrophilic warheads:

Sulfonyl Fluoride Probes

  • Target Ser110 in VHL's HIF-binding pocket
  • Synthesized via:
    a) Mesylate displacement with thioacetate
    b) Sulfur oxidation to sulfonyl chloride
    c) Fluoride exchange (55% yield over 3 steps)

Structural Advantages :

  • Maintain key hydrogen bonds to His115/Asn111
  • Enable irreversible E3 ligase engagement for PROTACs

Analytical Characterization Benchmarks

Final compounds show consistent spectral profiles:

VH032 (1)

  • ¹H NMR (CDCl₃): δ 8.65 (s, thiazole CH), 4.71 (t, Hyp CH), 0.91 (s, t-Bu)
  • HRMS: m/z 431.2117 [M+H]⁺ (calc. 431.2117)

Me-VH032 (2)

  • ¹³C NMR (CDCl₃): δ 173.97 (CONH), 48.96 (Ar-CH-N)
  • Optical rotation: [α]D²⁰ = -128.0° (c 0.025, MeOH)

Chemical Reactions Analysis

Types of Reactions

VHL Ligand-Linker Conjugates 11 undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are the acetylated or biotinylated VHL Ligand-Linker Conjugates, which are designed to covalently modify the VHL protein .

Mechanism of Action

The mechanism of action of VHL Ligand-Linker Conjugates 11 involves:

Comparison with Similar Compounds

Comparison with Similar VHL Ligand-Linker Conjugates

Structural and Functional Differences

Linker Composition and Length
  • VHL Ligand-Linker Conjugates 11 : Uses a 2-unit PEG linker , optimizing solubility and cellular permeability while maintaining a compact structure for efficient ternary complex formation .
  • VHL Ligand-Linker Conjugates 4 (T18873) : Features a 4-unit PEG linker , which increases hydrophilicity and flexibility but may reduce degradation efficiency due to steric hindrance .
  • VHL Ligand-Linker Conjugates 17: Utilizes a non-PEG alkyl linker, enabling robust degradation of androgen receptor (AR) in PROTAC ARD-264. This conjugate highlights the importance of linker rigidity in targeting nuclear receptors .

Degradation Efficiency :
Shorter linkers (e.g., 2-unit PEG in Conjugate 11) often enhance degradation activity by improving proximity between the E3 ligase and target protein. For example, PROTACs with shorter linkers demonstrated 3-fold higher BRD9 degradation compared to longer variants in matched pairs .

Attachment Points on the VHL Ligand
  • Phenolic Group Attachment (Conjugate 11): The linker is attached to the phenolic group of the VHL ligand, a common strategy that preserves binding affinity (IC₅₀: 10–100 nM for VHL) while allowing modular conjugation .
  • Proline Fragment Functionalization : Conjugates like SNIPER compounds 239 attach linkers to the proline moiety of the VHL ligand, which can alter ternary complex geometry and degrade isoform-specific targets (e.g., selective degradation of CDK4 over CDK6) .

Binding Affinity: Modifications at the phenolic position (e.g., methyl or methoxy groups) enhance VHL binding. For instance, compound 30 (a VHL conjugate with a methyl substituent) showed 2-fold tighter binding (IC₅₀: 5 nM) compared to unmodified analogs .

Comparison with Other Conjugates :

Conjugate Linker Type Coupling Reagents Yield Reference
VHL Conjugate 11 2-unit PEG EDC, HOBt, DIPEA 80–89%
SNIPER 239 Tosylate K₂CO₃ in DMF 62–81%
CRBN-VHL PROTACs Aliphatic Mitsunobu conditions 36–64%

Longer PEG linkers (e.g., 4-unit) require harsher conditions, reducing yields to 36–64% .

Functional Performance in Degradation Assays

  • Conjugate 11 : Induces >70% GFP-HaloTag7 degradation at 1 µM in HeLa cells, validated in cell-based HaloPROTAC systems .
  • VHL Conjugate 17 (ARD-266) : Achieves 90% AR degradation in prostate cancer models, demonstrating superior efficacy for nuclear targets due to optimized linker chemistry .
  • CRBN-VHL PROTACs: Despite structural diversity, none degraded VHL in HeLa cells, underscoring the challenge of dual-ligand PROTAC design .

Ternary Complex Stability : Conjugate 11’s short PEG linker enhances ternary complex formation, critical for efficient ubiquitination. In contrast, ether-based linkers in CRBN-VHL PROTACs showed poor VHL recruitment, leading to failed degradation .

Biological Activity

VHL Ligand-Linker Conjugates, specifically "VHL Ligand-Linker Conjugates 11," represent a significant advancement in the development of proteolysis-targeting chimeras (PROTACs). These compounds leverage the von Hippel-Lindau (VHL) E3 ubiquitin ligase to facilitate targeted protein degradation, a promising strategy in therapeutic interventions for various diseases, including cancer. This article delves into the biological activity of this compound, highlighting their synthesis, mechanism of action, and efficacy through detailed research findings and case studies.

Synthesis of this compound

This compound are synthesized by linking a VHL ligand to a suitable linker. The specific compound incorporates the (S,R,S)-AHPC-based VHL ligand and a two-unit polyethylene glycol (PEG) linker. This design is crucial as it enhances the solubility and stability of the conjugate while facilitating efficient cellular uptake.

Table 1: Structural Components of this compound

ComponentDescription
VHL Ligand(S,R,S)-AHPC based
Linker2-unit PEG
Target ProteinGFP-HaloTag7

The mechanism by which VHL Ligand-Linker Conjugates induce protein degradation involves several key steps:

  • Binding : The VHL ligand binds to the VHL E3 ligase.
  • Recruitment : The conjugate recruits the target protein (e.g., GFP-HaloTag7) to the E3 ligase.
  • Ubiquitination : The E3 ligase facilitates the attachment of ubiquitin molecules to the target protein.
  • Degradation : The polyubiquitinated protein is recognized and degraded by the proteasome.

This bifunctional approach allows for selective degradation of specific proteins, thus providing a novel therapeutic strategy to modulate protein levels within cells.

Case Studies

Recent studies have demonstrated the biological activity of this compound in various cellular contexts:

  • Cell Line Studies : In experiments using cell lines such as MDA-MB-231 and T47D, this compound effectively induced degradation of GFP-HaloTag7, showcasing their potential in targeting specific proteins for degradation .
  • Long-term Effects : The conjugate was shown to maintain significant degradation effects over extended periods, with studies indicating that p38α degradation persisted for up to 72 hours post-treatment .

Table 2: Biological Activity Data

ParameterValue
DC50 (MDA-MB-231)11.55 nM
Duration of EffectUp to 72 hours
Cell Lines TestedMDA-MB-231, T47D

Impact of Linker Composition

The composition of the linker plays a crucial role in determining the biological activity and cell permeability of PROTACs. Research has shown that different linker types significantly affect passive cell permeability, which is essential for effective drug delivery . For instance, linkers that promote folded conformations can enhance cellular uptake and overall efficacy.

Table 3: Linker Composition Impact on Cell Permeability

Linker TypeCell Permeability Effect
PEGHigh
Alkyl-ChainModerate
Alkyl/EtherVariable

Q & A

Basic Research Questions

Q. What are the structural and functional components of VHL Ligand-Linker Conjugates 11, and how do they enable targeted protein degradation?

  • Answer : this compound consist of three key elements: (i) a VHL-targeting ligand derived from (S,R,S)-AHPC, (ii) a PEG-based linker (e.g., C3-PEG₂-C6-Cl), and (iii) a terminal functional group (e.g., HaloTag7 binder). The ligand binds to the VHL E3 ubiquitin ligase, while the linker ensures proper spatial orientation for recruiting the target protein. This ternary complex facilitates ubiquitination and proteasomal degradation . Methodologically, confirmatory assays like GFP-HaloTag7 degradation in cell-based models are critical for validating functionality .

Q. What experimental protocols are recommended for synthesizing and purifying this compound?

  • Answer : Synthesis involves modular conjugation of the VHL ligand to the linker using solid-phase or solution-phase chemistry. Critical steps include:

  • Linker optimization : Balancing hydrophilicity (e.g., PEG units) and rigidity to ensure proteasome engagement .
  • Purification : Reverse-phase HPLC with mass spectrometry (LC-MS) validation to confirm molecular weight (e.g., 749.44 g/mol) and purity (>95%) .
  • Storage : Lyophilized storage at -80°C to prevent hydrolysis of the PEG linker .

Q. How do researchers validate target engagement and specificity of this compound?

  • Answer : Use orthogonal assays:

  • Cellular assays : GFP-HaloTag7 degradation monitored via fluorescence microscopy or Western blotting .
  • Competitive binding : Co-treatment with excess VHL ligand to confirm on-target effects.
  • Off-target profiling : Chemoproteomic approaches (e.g., thermal shift assays) to assess unintended protein interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation efficiency across cell lines or model systems?

  • Answer : Variability may arise from differences in:

  • E3 ligase expression : Quantify VHL levels via qPCR or immunoblotting .
  • PROTAC permeability : Use LC-MS to measure intracellular concentrations and correlate with activity .
  • Linker stability : Assess linker hydrolysis in lysosomal/pH-dependent conditions via stability assays .
    • Mitigation : Standardize cell culture conditions and employ isogenic cell lines for comparative studies .

Q. What computational strategies are effective for optimizing linker length and composition in VHL Ligand-Linker Conjugates?

  • Answer :

  • Molecular dynamics (MD) simulations : Model ternary complex formation to assess linker flexibility and binding kinetics .
  • Pharmacophore modeling : Use known VHL binders (e.g., VH032, VH101) as templates for virtual screening .
  • Limitations : Computational hits require experimental validation due to discrepancies in predicted vs. actual binding affinities .

Q. How can mass spectrometry imaging (MSI) be applied to quantify tissue disposition and pharmacokinetics of this compound?

  • Answer :

  • Sample preparation : Cryosection tissues and apply matrix-assisted laser desorption/ionization (MALDI) for spatial resolution .
  • Quantification : Isotope-labeled internal standards (e.g., ¹³C-labeled conjugates) for absolute quantification .
  • Data interpretation : Integrate MSI with pharmacokinetic models to predict in vivo efficacy and off-target distribution .

Q. What strategies address challenges in PROTAC reproducibility, such as batch-to-batch variability?

  • Answer :

  • Quality control : Mandate LC-MS and NMR for every synthesis batch to confirm structural integrity .
  • Standardized assays : Use reference compounds (e.g., ARV-110) as positive controls in degradation assays .
  • Collaborative validation : Cross-laboratory replication studies to identify protocol-dependent variables .

Methodological and Ethical Considerations

Q. How should researchers design studies to ensure data reproducibility and transparency in PROTAC development?

  • Answer :

  • Documentation : Publish full synthetic protocols, including reaction temperatures, solvent systems, and purification gradients .
  • Data sharing : Deposit raw MSI, proteomics, and cytotoxicity data in public repositories (e.g., ProteomeXchange) .
  • Ethical compliance : Disclose all conflicts of interest and adhere to institutional IP guidelines (e.g., Purdue Research Foundation patents) .

Q. What interdisciplinary collaborations are essential for advancing this compound research?

  • Answer :

  • Chemistry-biology interface : Collaborate with medicinal chemists (linker design) and cell biologists (target validation) .
  • Clinical translation : Engage oncologists and pharmacologists for preclinical-to-clinical bridging studies .
  • Ethics review : Consult bioethicists for IP and data-sharing frameworks .

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